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molecular formula C17H16FN3O B8749563 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827030-84-2

2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Cat. No. B8749563
M. Wt: 297.33 g/mol
InChI Key: JGEQHBFWBZGDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618975B2

Procedure details

2-Fluoromethyl-quinazolin-4(3H)-one: To a solution of 2-amino-benzoic acid methyl ester (151 mg, 1 mmol) and fluoro-acetonitrile (0.14 ml, 2.5 mmol) in dioxane (5 ml) at room temperature was added concentrated HCl (0.05 ml) dropwise. The mixture was heated at 80° C. for 24 h and then cooled to room temperature. The resulting solid was collected and dissolved in water (10 ml), and the solution was neutralized with saturated aqueous NaHCO3 to pH 7. The solution was extracted by ethyl acetate. The extracts were evaporated, and the residue was purified by column chromatography on silica gel with ethyl acetate and hexane (1:1) as eluent, yielding 70 mg (39%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]1[NH:12][C:11](=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.COC(=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:23].F[CH2:26]C#N.Cl.[O:30]1CCOC[CH2:31]1>>[F:1][CH2:2][C:3]1[N:12]=[C:11]([N:23]([C:18]2[CH:17]=[CH:22][C:21]([O:30][CH3:31])=[CH:20][CH:19]=2)[CH3:26])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCC1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
151 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)N)=O
Name
Quantity
0.14 mL
Type
reactant
Smiles
FCC#N
Name
Quantity
0.05 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted by ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel with ethyl acetate and hexane (1:1) as eluent

Outcomes

Product
Name
Type
product
Smiles
FCC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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